molecular formula C14H22O3Si B1609925 Triethoxy(1-phenylethenyl)silane CAS No. 90260-87-0

Triethoxy(1-phenylethenyl)silane

Cat. No.: B1609925
CAS No.: 90260-87-0
M. Wt: 266.41 g/mol
InChI Key: DKFGYGJKRWRIPR-UHFFFAOYSA-N
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Description

Triethoxy(1-phenylethenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Triethoxy(1-phenylethenyl)silane typically involves the reaction of triethoxysilane with phenylacetylene under specific conditions. The process is often catalyzed by palladium complexes, which facilitate the coupling reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Triethoxy(1-phenylethenyl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cobalt(II) chloride, and rhodium complexes. The major products formed from these reactions are silanols, siloxanes, and various substituted organosilicon compounds .

Scientific Research Applications

Triethoxy(1-phenylethenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy(1-phenylethenyl)silane involves its reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions. The silicon atom in the compound forms a bond with the palladium catalyst, facilitating the transfer of the phenylethenyl group to the target molecule. This process involves the formation of a transient palladium-silicon complex, which undergoes reductive elimination to yield the final product .

Properties

IUPAC Name

triethoxy(1-phenylethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFGYGJKRWRIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458434
Record name Triethoxy(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90260-87-0
Record name Triethoxy(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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